3,3-二甲基-5-氧代-5-(吡咯啉-1-基)戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

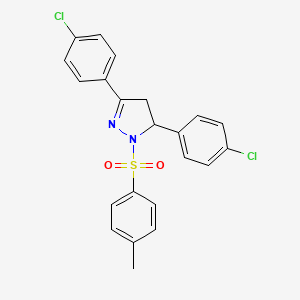

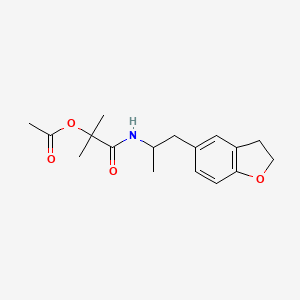

“3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid” is a chemical compound with the molecular formula C11H19NO3 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of compounds like “3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to different biological profiles of drug candidates .Molecular Structure Analysis

The molecular structure of “3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid” includes a pyrrolidine ring, two methyl groups, a carboxylic acid group, and a ketone group . The molecule has a predicted density of 1.132±0.06 g/cm3 .Physical And Chemical Properties Analysis

“3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid” has a predicted density of 1.132±0.06 g/cm3 and a predicted boiling point of 401.9±28.0 °C . The molecular weight is 213.27 .科学研究应用

Synthesis of Non-Peptide Integrin Inhibitors

This compound has been utilized in the synthesis of non-peptide αvβ6 integrin inhibitors, which are promising therapeutic agents for the treatment of idiopathic pulmonary fibrosis . The asymmetric 1,4-addition reaction catalyzed by rhodium in the presence of ®-BINAP is a key step in synthesizing the (S)-absolute configuration of the main product series of 3-aryl (pyrrolidin-1-yl) butanoic acids .

Antifungal Agent Development

Researchers have synthesized novel compounds using 3,3-dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid as a precursor for developing antifungal agents. These compounds have shown significant inhibitory activity against pathogenic fungi, with EC50 values indicating their potential as effective antifungal treatments .

Organic Synthesis Intermediate

The compound serves as an intermediate in organic synthesis processes. It’s used in the preparation of various organic molecules, particularly those with potential pharmacological activities .

Chemical Research and Experimentation

Due to its unique structure, this compound is often used in chemical research and experimentation to explore new synthetic pathways and reactions .

Structural Analysis and Confirmation

In the field of structural chemistry, this compound is used to confirm the structure of newly synthesized molecules through IR, 1H NMR, 13C NMR, and elemental analysis .

Biological Activity Profiling

The compound’s derivatives are tested for their biological activity, particularly in terms of their growth inhibition rates against various microorganisms, which is crucial for the development of new pharmaceuticals .

未来方向

The pyrrolidine ring, a key feature of “3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid”, is a versatile scaffold for novel biologically active compounds . Future research may focus on exploring the pharmacophore space, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .

作用机制

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases its three-dimensional coverage due to the non-planarity of the ring . This could potentially influence its interaction with its targets.

Action Environment

Factors such as ph could potentially influence the compound’s solubility and hence, its action and efficacy .

属性

IUPAC Name |

3,3-dimethyl-5-oxo-5-pyrrolidin-1-ylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,8-10(14)15)7-9(13)12-5-3-4-6-12/h3-8H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBXVCZAZPYZKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)N1CCCC1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(2,4-difluorophenyl)ethanone](/img/structure/B2739860.png)

![3-(4-chlorophenyl)-5-(3-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2739862.png)

![3-(4-butoxy-3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2739866.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiophene-3-carboxamide](/img/structure/B2739870.png)

![5-[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2739873.png)

![3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2739878.png)